5-Bromo-2-iodobenzoic acid
Overview
Description
5-Bromo-2-iodobenzoic acid is an organic compound with the chemical formula C7H4BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Mechanism of Action
Mode of Action
These compounds can act as electrophiles in nucleophilic substitution reactions .
Result of Action
It’s known that halogenated benzoic acids can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
The action of 5-Bromo-2-iodobenzoic acid can be influenced by various environmental factors. It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound . The compound is classified as non-combustible .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-iodobenzoic acid can be synthesized through a multi-step process starting from 4-bromophthalic anhydride. The steps include hydrolysis, mercuration, and iodination reactions. The process involves the following steps :
Hydrolysis: 4-Bromophthalic anhydride is hydrolyzed to form 4-bromophthalic acid.
Mercuration: The 4-bromophthalic acid undergoes mercuration to introduce a mercury atom at the 2-position.
Iodination: The mercurated intermediate is then treated with iodine to replace the mercury atom with an iodine atom, resulting in the formation of this compound.
These reactions are carried out under mild conditions, making the process economical, safe, and suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds such as 2-iodoxybenzoic acid.
Reduction Reactions: The compound can be reduced to form 5-bromo-2-iodobenzyl alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like Oxone® (potassium peroxymonosulfate) are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Major Products
Substitution: Products include 5-azido-2-iodobenzoic acid and 5-thiocyanato-2-iodobenzoic acid.
Oxidation: Major products include 2-iodoxybenzoic acid.
Reduction: Major products include 5-bromo-2-iodobenzyl alcohol.
Scientific Research Applications
5-Bromo-2-iodobenzoic acid is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the synthesis of agrochemical products.
Dyestuffs: It is used in the production of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodobenzoic acid: Similar structure but with bromine and iodine atoms at different positions.
2-Iodobenzoic acid: Contains only an iodine atom at the 2-position.
4-Chloro-2-iodobenzoic acid: Contains a chlorine atom at the 4-position instead of bromine.
Uniqueness
5-Bromo-2-iodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
5-bromo-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNDUKRHPTOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307314 | |
Record name | 5-Bromo-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21740-00-1 | |
Record name | 21740-00-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-IODOBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The abstract mentions 5-Bromo-2-iodobenzoic acid is synthesized from 4-bromophthalic anhydride. What does this suggest about the potential applications of this compound?
A1: The synthesis of this compound from 4-bromophthalic anhydride [] suggests its potential use as a building block in organic synthesis. The presence of two halogen atoms (bromine and iodine) provides opportunities for further functionalization through various chemical reactions. These reactions could be employed to introduce diverse substituents, potentially leading to the development of new pharmaceutical compounds or other valuable chemicals.
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